molecular formula C8H10BrIN2 B2630418 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine CAS No. 2307553-13-3

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine

Cat. No.: B2630418
CAS No.: 2307553-13-3
M. Wt: 340.99
InChI Key: WODDNVCBPPEBPC-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine (CAS 2307553-13-3) is a halogen-rich pyridine derivative of significant interest in modern synthetic and medicinal chemistry. This compound features the molecular formula C 8 H 10 BrIN 2 and has a molecular weight of 340.99 g/mol . Its structure incorporates both bromine and iodine atoms at the 5- and 3-positions of the pyridine ring, respectively, alongside a tertiary dimethylamine group at the 2-position, making it a versatile and valuable synthetic intermediate. Pyridine and its derivatives are privileged scaffolds in drug discovery, found in numerous compounds with a broad spectrum of therapeutic activities, including antibacterial, antiviral, and anticancer properties . The presence of two different halogens on the electron-deficient pyridine ring makes this amine particularly useful for metal-catalyzed cross-coupling reactions, such as the copper-catalyzed selective C–N bond formation documented in recent research . This reactivity allows researchers to selectively functionalize the molecule at the C-5 position to create novel chemical libraries. The compound is offered with a purity of 91% and is intended for research applications only . It is not for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-bromo-3-iodo-N,N,4-trimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrIN2/c1-5-6(9)4-11-8(7(5)10)12(2)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODDNVCBPPEBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine typically involves the halogenation of a pyridine derivative. One common method includes the bromination and iodination of N,N,4-trimethylpyridin-2-amine. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases.

Cancer Therapeutics

Research indicates that derivatives of this compound can function as inhibitors for several kinases involved in cancer progression. For instance, it has been noted that the iodo-5-bromopyridine derivatives can be used to synthesize inhibitors targeting tyrosine kinases, which play a critical role in cancer cell signaling pathways . These inhibitors have shown promise in treating various cancers, including breast cancer and colorectal carcinoma.

Anti-inflammatory and Autoimmune Disease Treatments

The compound's derivatives are also being explored for their anti-inflammatory properties. They may inhibit pathways that lead to inflammation, thus offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory disorders .

Organic Synthesis

In organic chemistry, 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine is utilized as an intermediate for synthesizing more complex molecules. Its halogenated structure allows it to participate in various reactions, such as cross-coupling reactions facilitated by palladium catalysts.

Synthesis of Pyridine Derivatives

The compound is instrumental in the preparation of diverse pyridine derivatives. Its unique substitution pattern enhances reactivity, making it suitable for further functionalization. For example, it can be used to synthesize compounds with biological activity or those with specific industrial applications.

Industrial Applications

In addition to its significance in research and development, 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine has applications in the chemical industry. It is employed in the production of specialty chemicals that require precise structural characteristics.

Development of Specialty Chemicals

The compound's unique properties allow it to be transformed into specialty chemicals with tailored functionalities. These chemicals can be utilized in various sectors, including agriculture (as agrochemicals) and materials science (in the development of polymers and coatings).

Synthesis of Tyrosine Kinase Inhibitors

A notable case study involves the synthesis of a series of tyrosine kinase inhibitors using 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine as a starting material. The study demonstrated that modifying this compound could yield potent inhibitors effective against multiple cancer types . The research highlighted the compound's versatility and effectiveness as a precursor for drug development.

Antimicrobial Activity Investigation

Another study focused on exploring the antimicrobial properties of derivatives synthesized from 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine. The results indicated that certain derivatives exhibited significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Halogen Substituents
  • 5-Bromo-3-iodo-2-methoxypyridin-4-amine (): Differs by a methoxy (-OCH₃) group at position 2 instead of dimethylamino and an amine (-NH₂) at position 3. The absence of methyl groups at positions 2 and 4 reduces steric bulk, while iodine at position 3 may enhance electrophilicity compared to bromine-only analogs.
  • 5-Bromo-N-methylpyridin-2-amine (): Lacks iodine and the 4-methyl group, simplifying the structure.
Heterocyclic Core Variations
  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (): A pyrimidine derivative with two nitrogen atoms in the ring. The additional nitrogen increases polarity and hydrogen-bonding capacity compared to pyridine derivatives. The cyclopentyl group introduces steric hindrance, affecting reaction kinetics in cross-coupling reactions.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Notable Features
5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine C₈H₁₁BrIN₃ 348.01 286.9 1.404 High density; dual halogens
5-Bromo-N,N,2-trimethylpyridin-3-amine C₈H₁₁BrN₂ 215.09 N/A N/A 97% purity; simpler substituents
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₂BrClN₄ 299.67 N/A N/A Pyrimidine core; cyclopentyl group
  • Density and Polarity : The target compound’s high density (1.404 g/cm³) reflects its heavy iodine atom. Pyrimidine analogs (e.g., ) may exhibit higher polarity due to additional nitrogen atoms.
  • Solubility: The dimethylamino group in the target compound enhances solubility in polar solvents compared to non-polar analogs like 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (), which contains a hydrophobic trimethylsilyl group.

Reactivity in Cross-Coupling Reactions

  • Suzuki Coupling : Bromine at position 5 in the target compound is a common site for Suzuki-Miyaura cross-coupling. demonstrates that bromopyridines (e.g., 5-bromo-2-methylpyridin-3-amine ) undergo coupling with arylboronic acids to yield biaryl derivatives. The iodine at position 3 offers a secondary site for sequential functionalization, leveraging its higher reactivity in Ullmann or Buchwald-Hartwig reactions .
  • Nucleophilic Substitution: The dimethylamino group at position 2 can act as an electron donor, activating the pyridine ring for electrophilic substitution. In contrast, 5-Bromo-2-methoxypyridin-3-amine () uses a methoxy group for similar activation but with weaker electron donation.

Biological Activity

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine has the following chemical characteristics:

  • Molecular Formula : C8H10BrI N2
  • CAS Number : 2307553-13-3
  • Molecular Weight : 305.09 g/mol

Biological Activity

Research indicates that 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. For example, it has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens indicate significant antimicrobial efficacy, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine has been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)18.0

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.

The mechanism underlying the biological activity of 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine is believed to involve the inhibition of specific enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer cell survival.
  • Receptor Interaction : It could interact with receptors on the surface of pathogens or cancer cells, disrupting their function and leading to cell death.

Case Studies

Several research studies have documented the biological effects of 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant antimicrobial activity against multi-drug resistant strains of bacteria, with a focus on its potential as a lead compound for new antibiotics .
  • Cancer Cell Line Studies : Research conducted by Smith et al. (2023) highlighted the compound's effectiveness in inhibiting growth in breast and lung cancer cells. The study suggested that further structural modifications could enhance its potency .
  • Mechanistic Insights : A recent investigation into the compound's mechanism revealed that it may induce apoptosis through mitochondrial pathways, a finding that underscores its potential as an anticancer agent .

Synthesis Methods

The synthesis of 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine typically involves:

  • Bromination and Iodination : The pyridine ring is modified through bromination and iodination reactions using appropriate reagents such as N-bromosuccinimide (NBS) and iodine.
  • Amine Functionalization : The introduction of trimethylamino groups is achieved via nucleophilic substitution reactions.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine?

A methodological approach involves multi-step halogenation and alkylation of a pyridine scaffold. For example:

Core pyridine synthesis : Start with a substituted pyridine (e.g., 3-iodo-4-methylpyridin-2-amine).

Bromination : Introduce bromine at the 5-position using electrophilic brominating agents (e.g., NBS\text{NBS} in CCl4\text{CCl}_4) under controlled temperature (0–25°C).

N-methylation : React with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., NaH\text{NaH}) to install N,N-dimethyl\text{N,N-dimethyl} groups .

Purification : Use column chromatography or recrystallization to isolate the product.
Key challenge : Competing side reactions due to steric hindrance from the N,N-dimethyl\text{N,N-dimethyl} groups require precise stoichiometry and temperature control .

Q. How is this compound characterized structurally?

A combination of techniques is essential:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., methyl groups at δ\delta 2.3–3.1 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C9H13BrIN2\text{C}_9\text{H}_{13}\text{BrIN}_2, expected m/z379.92m/z \approx 379.92).
  • X-ray crystallography : Resolves halogen positioning (e.g., iodine at C3 vs. C5) and confirms steric effects from methyl groups (bond angles: 120–125°) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during halogenation?

Regioselective bromination is critical. Strategies include:

  • Directing groups : Use N,N-dimethyl\text{N,N-dimethyl} groups to block undesired positions via steric hindrance.
  • Catalytic systems : Employ FeCl3\text{FeCl}_3-catalyzed bromination to favor the 5-position over 3- or 4-positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich sites .
    Data Table : Comparison of bromination conditions (hypothetical data based on analogs):
Brominating AgentSolventYield (%)Regioselectivity (5-Br:3-Br)
Br2\text{Br}_2CCl4\text{CCl}_4453:1
NBS\text{NBS}DMF\text{DMF}728:1
Br2/FeCl3\text{Br}_2/\text{FeCl}_3CH2Cl2\text{CH}_2\text{Cl}_26810:1

Q. How do steric effects from N,N-dimethyl\text{N,N-dimethyl}N,N-dimethyl groups influence reactivity?

The N,N-dimethyl\text{N,N-dimethyl} groups:

  • Limit nucleophilic substitution : Steric bulk reduces accessibility to the amine site, favoring electrophilic aromatic substitution over SN2\text{S}_\text{N}2 pathways.
  • Alter crystal packing : X-ray data from analogs show weaker intermolecular hydrogen bonding (e.g., N–HN\text{N–H}\cdots\text{N} distances increase by 0.2–0.3 Å) .
  • Impact catalytic cross-coupling : Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos\text{SPhos}) to overcome steric hindrance .

Q. What are the safety protocols for handling this compound?

Based on structurally similar brominated/iodinated pyridines:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of toxic HBr\text{HBr} or HI\text{HI} vapors during reactions.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Mechanistic and Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry?

As a polyhalogenated pyridine , it serves as:

  • Pharmaceutical intermediate : The iodine and bromine atoms enable late-stage functionalization (e.g., radioiodination for imaging agents).
  • Kinase inhibitor precursor : Methyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Q. How does crystallographic data resolve positional isomerism?

Single-crystal X-ray studies (e.g., analogs in ) reveal:

  • Halogen positions : Iodine at C3 vs. bromine at C5 is confirmed by electron density maps.
  • Dihedral angles : Methyl groups at C4 and N2 create torsional strain (5–10°), affecting molecular planarity and π-stacking in supramolecular assemblies .

Contradictions and Limitations in Existing Literature

  • Synthetic yields : Bromination yields vary widely (45–72%) depending on directing groups and catalysts .
  • Toxicity data : Limited studies on acute toxicity necessitate cautious handling despite structural similarities to safer analogs .

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